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Compound of Interest

Compound Name: Dimethylcyanamide

Cat. No.: B106446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for dimethylcyanamide. It includes detailed experimental

protocols for data acquisition and structured tables of spectral data for easy reference and

comparison. Furthermore, this guide presents visualizations of the experimental workflow to

facilitate a deeper understanding of the analytical process.

Introduction to Dimethylcyanamide and NMR
Spectroscopy
Dimethylcyanamide ((CH₃)₂NCN) is a simple organic compound containing a dimethylamino

group attached to a cyano group. As a key building block in organic synthesis, understanding

its structural and electronic properties is crucial. NMR spectroscopy is a powerful analytical

technique that provides detailed information about the molecular structure of a compound by

probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental techniques

used to determine the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for

dimethylcyanamide, acquired in deuterated chloroform (CDCl₃).
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Table 1: ¹H NMR Spectral Data for Dimethylcyanamide
Chemical Shift (δ) ppm Multiplicity Assignment

2.853 Singlet (s) N(CH₃)₂

Table 2: ¹³C NMR Spectral Data for Dimethylcyanamide
Chemical Shift (δ) ppm Assignment

36.8 N(CH₃)₂

118.5 CN

Experimental Protocols
The following sections detail the methodologies for the acquisition and processing of ¹H and

¹³C NMR spectra of dimethylcyanamide.

Sample Preparation
A solution of dimethylcyanamide was prepared by dissolving approximately 10-20 mg of the

compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D). A trace amount of

tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ =

0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition
¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

Number of Scans: 16

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Pulse Width: 30-45 degrees

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b106446?utm_src=pdf-body
https://www.benchchem.com/product/b106446?utm_src=pdf-body
https://www.benchchem.com/product/b106446?utm_src=pdf-body
https://www.benchchem.com/product/b106446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy:

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Pulse Width: 30-45 degrees

Spectral Width: 0-220 ppm

Decoupling: Proton broadband decoupling was applied to simplify the spectrum to

singlets.

Data Processing
The acquired Free Induction Decay (FID) signals were processed using standard NMR

software. The processing steps included:

Fourier Transformation: Conversion of the time-domain FID signal into a frequency-domain

spectrum.

Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive

mode.

Baseline Correction: Correction of any distortions in the baseline of the spectrum.

Referencing: Calibration of the chemical shift scale using the internal standard (TMS at 0.00

ppm).

Integration: Determination of the relative number of protons for each signal in the ¹H NMR

spectrum.

Visualizations
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The following diagrams illustrate the key workflows and relationships in the NMR analysis of

dimethylcyanamide.
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Diagram 1: Experimental workflow for NMR analysis.
Diagram 2: Correlation of NMR signals to the molecular structure.

To cite this document: BenchChem. [In-depth Technical Guide: ¹H and ¹³C NMR Spectral
Analysis of Dimethylcyanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106446#1h-nmr-and-13c-nmr-spectral-data-for-
dimethylcyanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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